molecular formula C25H43NO2 B1505618 N-(4-Methoxyphenyl)octadecanamide CAS No. 91021-80-6

N-(4-Methoxyphenyl)octadecanamide

Cat. No.: B1505618
CAS No.: 91021-80-6
M. Wt: 389.6 g/mol
InChI Key: OMHSMRHHVIUFEV-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)octadecanamide is a long-chain fatty acid amide derivative characterized by an 18-carbon (octadecyl) aliphatic chain linked via an amide bond to a 4-methoxyphenyl group. This structural motif combines lipophilicity from the long alkyl chain with the aromatic and hydrogen-bonding capabilities of the methoxyphenyl moiety.

Properties

CAS No.

91021-80-6

Molecular Formula

C25H43NO2

Molecular Weight

389.6 g/mol

IUPAC Name

N-(4-methoxyphenyl)octadecanamide

InChI

InChI=1S/C25H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(27)26-23-19-21-24(28-2)22-20-23/h19-22H,3-18H2,1-2H3,(H,26,27)

InChI Key

OMHSMRHHVIUFEV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)OC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

N-(4-Methoxyphenyl)pentanamide

Structural Differences :

  • Chain Length : Pentanamide (C5 chain) vs. octadecanamide (C18 chain).
  • Molecular Weight : ~235 g/mol (pentanamide) vs. ~397 g/mol (octadecanamide).

N-(4-Methoxyphenyl)piperazin-ium Salts

Structural Differences :

  • Ionic Nature : Piperazin-ium salts incorporate a cationic piperazine ring and anionic benzoates, unlike the neutral octadecanamide.
  • Hydrogen Bonding : Strong N–H···O and O–H···O interactions in salts create di-periodic crystal structures, influencing solubility and stability .

Functional Insights :

  • Crystal Packing : Centrosymmetric hydrogen-bonded networks may enhance thermal stability but reduce solubility in polar solvents.
  • Conformational Chirality : Piperazine rings adopt chair conformations, with methoxyphenyl groups in equatorial positions .

Comparison with Octadecanamide :
The absence of ionic groups in octadecanamide likely improves lipid solubility, favoring applications in lipid-based drug delivery over crystalline salt formulations.

Thiourea Derivatives of Ethyl p-Methoxycinnamate

Structural Differences :

  • Core Structure : A cinnamate backbone with thiourea modifications vs. a simple amide in octadecanamide.
  • Functional Groups : Thiourea moieties introduce sulfur-based hydrogen bonding.

4-Methoxybutyrylfentanyl

Structural Differences :

  • Pharmacophore : A fentanyl analog with a butanamide chain and piperidine ring vs. octadecanamide’s linear alkyl chain.
  • Substituents : 4-Methoxyphenyl group shared between both compounds.

Functional Insights :

  • Opioid Activity: Acts as a µ-opioid receptor agonist, highlighting how minor structural changes (e.g., piperidine inclusion) drastically alter pharmacological profile .

Contrast with Octadecanamide :
The absence of a piperidine ring in octadecanamide precludes opioid activity, emphasizing the role of heterocyclic moieties in receptor targeting.

9-Octadecenamide, N-[(4-Hydroxy-3-methoxyphenyl)methyl]

Structural Differences :

  • Substituents : A hydroxymethoxyphenyl group vs. the unsubstituted methoxyphenyl in octadecanamide.
  • Chain Unsaturation: A monounsaturated (C18:1) chain vs. fully saturated octadecanamide.

Functional Implications :

Data Table: Key Properties of Compared Compounds

Compound Molecular Weight (g/mol) Key Functional Groups Biological Activity Drug-Likeness (Lipinski Compliance)
N-(4-Methoxyphenyl)octadecanamide ~397 C18 chain, methoxyphenyl Not reported Likely violates (high MW/logP)
N-(4-Methoxyphenyl)pentanamide ~235 C5 chain, methoxyphenyl Anthelmintic, low toxicity Compliant
4-Methoxybutyrylfentanyl ~412 Piperidine, butanamide Opioid agonist Non-compliant (controlled substance)
Thiourea derivatives ~300–350 Thiourea, methoxyphenyl Non-cytotoxic Variable

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